Potent OXE Receptor Antagonism (IC50 = 6 nM) in Human Neutrophils
Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate exhibits potent antagonist activity at the oxoeicosanoid (OXE) receptor, a G-protein-coupled receptor (GPCR) implicated in eosinophilic inflammation. In human neutrophils, it inhibits 5-oxo-ETE-induced calcium mobilization with an IC50 of 6 nM [1]. This value positions it as a high-affinity OXE receptor ligand, approximately 5-fold more potent than the indole-based OXE antagonist 34 (IC50 = 28 nM) and approximately 50-fold less potent than the highly optimized antagonist S-230 (IC50 = 0.12 nM) [2]. The assay was performed in human neutrophils, with calcium mobilization monitored by fluorescence after a 2-minute incubation [1].
| Evidence Dimension | OXE receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Indole OXE antagonist 34 (IC50 = 28 nM); S-230 (IC50 = 0.12 nM) |
| Quantified Difference | 4.7-fold more potent than indole antagonist 34; 50-fold less potent than S-230 |
| Conditions | Human neutrophils; inhibition of 5-oxo-ETE-induced calcium mobilization; 2 min incubation; fluorescence assay |
Why This Matters
This nanomolar potency at a clinically relevant GPCR provides a quantifiable benchmark for selecting this compound in OXE receptor-related inflammation or asthma research, offering a balance of potency and structural simplicity compared to highly optimized clinical candidates.
- [1] BindingDB. BDBM50054793 (CHEMBL3341972). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50054793 (accessed 2026-04-22). View Source
- [2] Gore, V., et al. Inhibition of 5-oxo-6,8,11,14-eicosatetraenoic acid-induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists. J. Med. Chem. 2014, 57, 364-377. (IC50 for compound 34) View Source
